molecular formula C11H8F2N2O B2693112 1-cyano-N-(3,4-difluorophenyl)cyclopropanecarboxamide CAS No. 1226439-38-8

1-cyano-N-(3,4-difluorophenyl)cyclopropanecarboxamide

Cat. No. B2693112
CAS RN: 1226439-38-8
M. Wt: 222.195
InChI Key: IMLGJUDVTWJJRF-UHFFFAOYSA-N
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Description

“1-cyano-N-(3,4-difluorophenyl)cyclopropanecarboxamide” is a cyclopropane derivative . Cyclopropane derivatives are a kind of highly bioactive compounds that have been studied broadly for many years .


Synthesis Analysis

The synthesis of “1-cyano-N-(3,4-difluorophenyl)cyclopropanecarboxamide” has been studied . The compound was synthesized and its structure was studied by X-ray diffraction, FTIR, 1H NMR, MS and elemental analysis .


Molecular Structure Analysis

The molecular structure of “1-cyano-N-(3,4-difluorophenyl)cyclopropanecarboxamide” has been analyzed using X-ray diffraction, FTIR, 1H NMR, MS and elemental analysis . The crystals are monoclinic, space group C2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-cyano-N-(3,4-difluorophenyl)cyclopropanecarboxamide” have been analyzed . The crystals are monoclinic, space group C2 with a = 14.387 (9), b = 6.926 (4), c = 12.237 (7) Å, a = 90.00, b = 100.386 (10), g = 90.00°, V = 1199.4 (12) Å3, Z = 4, F (000) = 520, Dc = 1.413 g/cm3, μ = 0.520 cm-1 .

Scientific Research Applications

Antibacterial Activity

1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide has demonstrated antibacterial activity. In a preliminary biological test, it was found to be bioactive against the KARI (ketol-acid reductoisomerase) enzyme of Escherichia coli . Researchers are investigating its potential as a novel antibacterial agent, which could contribute to combating bacterial infections.

Neuroinflammation Modulation

Microglia-mediated neuroinflammation plays a crucial role in neurodegenerative diseases such as Parkinson’s disease, Alzheimer’s disease, multiple sclerosis, and HIV-associated dementia. Given its unique structure, 1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide might serve as a promising candidate for modulating neuroinflammation pathways . Further studies are needed to explore its efficacy in this context.

Pharmacological Applications

Indole derivatives, which share some structural features with cyclopropanes, have diverse pharmacological activities. While 1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide is not an indole, its unique properties warrant exploration in drug discovery. Researchers might investigate its interactions with receptors, enzymes, or cellular processes.

properties

IUPAC Name

1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O/c12-8-2-1-7(5-9(8)13)15-10(16)11(6-14)3-4-11/h1-2,5H,3-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLGJUDVTWJJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyano-N-(3,4-difluorophenyl)cyclopropanecarboxamide

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